Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1210775-07-7
VCID: VC3048746
InChI: InChI=1S/C12H17NO4.ClH/c1-15-10-4-9(5-11(6-10)16-2)7-13-8-12(14)17-3;/h4-6,13H,7-8H2,1-3H3;1H
SMILES: COC1=CC(=CC(=C1)CNCC(=O)OC)OC.Cl
Molecular Formula: C12H18ClNO4
Molecular Weight: 275.73 g/mol

Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride

CAS No.: 1210775-07-7

Cat. No.: VC3048746

Molecular Formula: C12H18ClNO4

Molecular Weight: 275.73 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride - 1210775-07-7

CAS No. 1210775-07-7
Molecular Formula C12H18ClNO4
Molecular Weight 275.73 g/mol
IUPAC Name methyl 2-[(3,5-dimethoxyphenyl)methylamino]acetate;hydrochloride
Standard InChI InChI=1S/C12H17NO4.ClH/c1-15-10-4-9(5-11(6-10)16-2)7-13-8-12(14)17-3;/h4-6,13H,7-8H2,1-3H3;1H
Standard InChI Key IUNJIQUUJUGXQO-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)CNCC(=O)OC)OC.Cl
Canonical SMILES COC1=CC(=CC(=C1)CNCC(=O)OC)OC.Cl

Chemical Identity and Basic Properties

Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride is derived from the parent compound methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate. The parent compound has a molecular formula of C12H17NO4 and a molecular weight of 239.26768 . As a hydrochloride salt, the compound would have an additional HCl component, modifying its physicochemical properties while maintaining the core structure of the parent molecule.

The compound belongs to the class of substituted phenylmethylamino acetates, characterized by a methyl ester group connected to a glycine moiety that is further substituted with a dimethoxyphenyl group at positions 3 and 5 of the aromatic ring. The methoxy groups at these positions contribute to the compound's distinctive electron distribution pattern and potential hydrogen bonding capabilities.

Structural Characteristics

The molecular structure consists of several key functional groups:

  • A methyl ester group (methyl acetate)

  • A secondary amine linker

  • A 3,5-dimethoxyphenyl group

  • A hydrochloride salt formation

The presence of the hydrochloride moiety typically enhances water solubility compared to the free base form, an important consideration for pharmaceutical applications and laboratory handling.

Physicochemical Properties

While specific data for the hydrochloride salt is limited in the available literature, certain properties can be inferred based on structural analysis and comparison with similar compounds.

Solubility Profile

As a hydrochloride salt, the compound would likely exhibit enhanced aqueous solubility compared to its free base form. This characteristic is common among amino-containing compounds converted to their hydrochloride salts for improved pharmacokinetic properties. The dimethoxy groups on the phenyl ring contribute to a balance between hydrophilicity and lipophilicity, potentially influencing membrane permeability.

Stability Considerations

The compound contains several functional groups that might affect its stability under various conditions:

  • The ester group may be susceptible to hydrolysis in strongly acidic or basic environments

  • The secondary amine can participate in various reactions, including oxidation

  • The methoxy groups provide some steric protection to the aromatic ring

Comparative Properties

Table 1 presents a comparison of key properties between methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate and structurally similar compounds identified in the literature.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
Methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetateC12H17NO4239.273,5-dimethoxy pattern, secondary amine, methyl ester
Methyl 2-amino-2-(3,5-dimethylphenyl)acetate HClC11H16ClNO2229.703,5-dimethyl pattern, primary amine, α-amino ester
Methyl 2-amino-2-(3,4-dimethylphenyl)acetate HClC11H16ClNO2229.703,4-dimethyl pattern, primary amine, α-amino ester

Structure-Activity Relationships

Understanding the structure-activity relationships of methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride requires examination of how each structural component might contribute to its biological or chemical behavior.

Functional Group Contributions

The 3,5-dimethoxy substitution pattern on the aromatic ring likely influences:

  • Electron distribution within the molecule

  • Potential for hydrogen bonding interactions

  • Lipophilicity and membrane permeation characteristics

The secondary amine functional group serves as both a hydrogen bond donor and acceptor, potentially enabling interactions with biological targets. The methyl ester group provides a site for potential enzymatic hydrolysis, which could be relevant for prodrug applications or metabolic considerations.

Comparison with Related Structures

Related compounds like methyl 2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride differ in having a primary amine directly attached to a stereogenic carbon center adjacent to the aromatic ring . This structural difference would likely result in distinct chemical reactivity and biological activity compared to methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride, which features a secondary amine with greater conformational flexibility.

Analytical Considerations

For identification and quality control purposes, several analytical methods would be suitable for characterizing methyl 2-{[(3,5-dimethoxyphenyl)methyl]amino}acetate hydrochloride.

Spectroscopic Identification

Based on structural features, the following spectroscopic techniques would provide valuable information:

  • NMR spectroscopy: Would reveal characteristic signals for aromatic, methoxy, amine, and ester protons

  • Infrared spectroscopy: Would show characteristic absorptions for C=O stretching (ester), C-O stretching (methoxy), and N-H stretching (secondary amine)

  • Mass spectrometry: Would provide molecular weight confirmation and fragmentation pattern

Chromatographic Analysis

HPLC analysis would likely be effective for purity determination, potentially using:

  • Reverse-phase conditions with UV detection

  • Appropriate buffer systems to manage the ionizable amine group

  • Comparison with reference standards when available

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